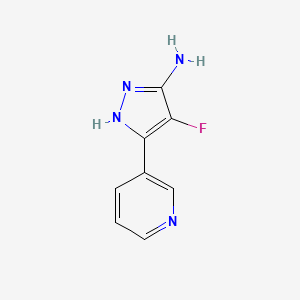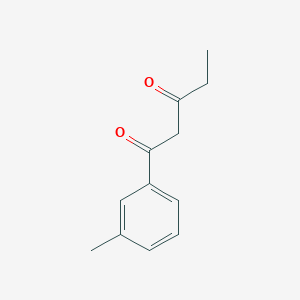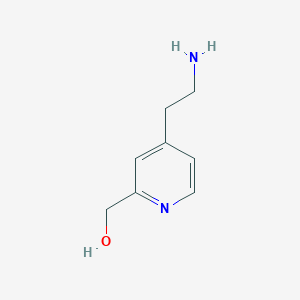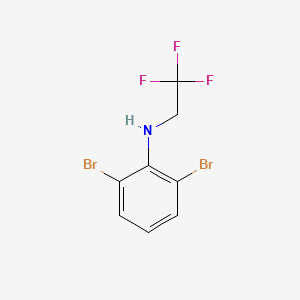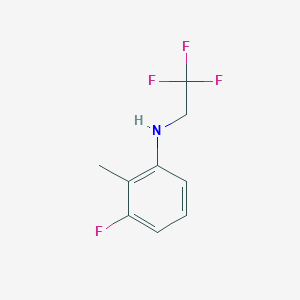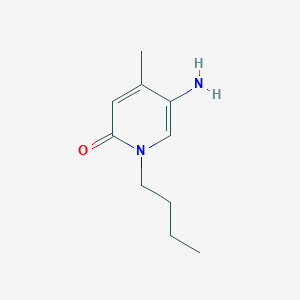![molecular formula C10H12N2O2 B13072002 Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the reaction of a pyrrole derivative with an aldehyde under specific conditions to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by specific reagents and conditions that promote the desired transformation of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in reduced forms of the pyrrolopyridine structure.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted pyrrolopyridine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can be compared with other similar compounds in the pyrrolopyridine family:
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to diverse chemical and biological properties.
Pyrroloindoles: These compounds have a similar fused ring structure but include an indole moiety.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h5-6,11H,2-4H2,1H3 |
Clé InChI |
JXTRYABTOFLCJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(CCN2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


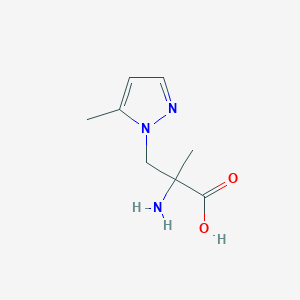
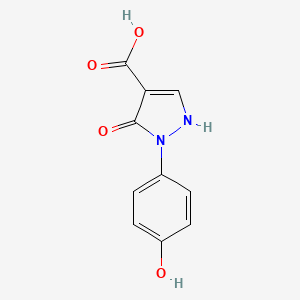
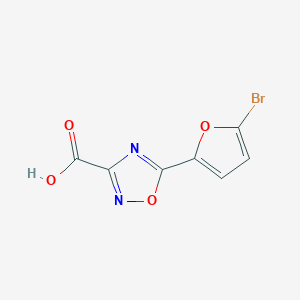
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
